![molecular formula C11H8BrF3N2O2 B1408858 ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-84-8](/img/structure/B1408858.png)
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Chemical Synthesis and Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of compounds related to ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, demonstrating antibacterial activity in vitro for one compound (Toja et al., 1986).
Insecticide Intermediates : Research by Ji Ya-fei (2009) and Lan Zhi-li (2007) involved the synthesis of compounds similar to this compound as key intermediates in the production of new insecticides like chlorantraniliprole (Ji Ya-fei, 2009); (Lan Zhi-li, 2007).
Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored the use of compounds structurally similar to this compound in a phosphine-catalyzed annulation process, yielding tetrahydropyridines with potential pharmacological applications (Zhu et al., 2003).
Synthesis of Aminopyrroles : A study by Khlebnikov et al. (2018) demonstrated the synthesis of aminopyrroles, using a trifluoromethyl-containing building block similar to the compound , which has relevance in pharmaceutical research (Khlebnikov et al., 2018).
Synthesis of Pyrano[4,3-b]pyrans : Wang et al. (2012) conducted research on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, which are structurally related and have significance in the development of fluorinated fused heterocyclic compounds (Wang et al., 2012).
Density Functional Theory Studies : Vural and Kara (2017) performed spectroscopic, optical, and density functional theory studies on a compound structurally similar to this compound, assessing its potential in biological and pharmaceutical research (Vural & Kara, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolo[2,3-b]pyridine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.
Biochemical Pathways
For example, indole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-6-3-5(12)4-16-9(6)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESCOBIEQKLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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